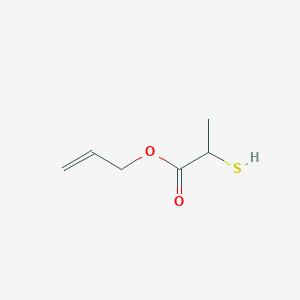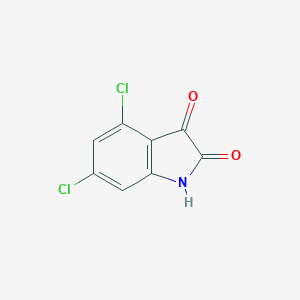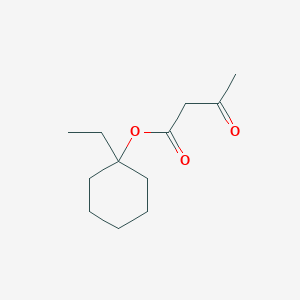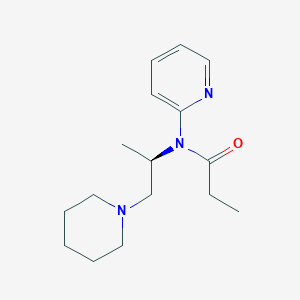
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide, commonly known as R-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP is a chiral compound that is used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of R-MPP is not fully understood. However, it is believed that R-MPP acts as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases.
Biochemische Und Physiologische Effekte
R-MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases such as Parkinson's disease and schizophrenia. R-MPP has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
R-MPP has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to have potential pharmacological applications in the treatment of various diseases. However, there are also limitations to the use of R-MPP in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of R-MPP in scientific research. R-MPP can be further studied as a chiral auxiliary in the synthesis of biologically active molecules. The potential pharmacological applications of R-MPP can also be explored further for the treatment of various diseases. In addition, the mechanism of action of R-MPP can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, R-MPP is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP has been extensively used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of R-MPP have been discussed in this paper.
Synthesemethoden
The synthesis of R-MPP involves the reaction between (R)-1-benzyl-2-pyrrolidinone and 2-bromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure R-MPP.
Wissenschaftliche Forschungsanwendungen
R-MPP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. R-MPP has been used as a chiral auxiliary in the synthesis of biologically active molecules such as amino acids, peptides, and alkaloids. In addition, R-MPP has been used as a pharmacological agent in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
16571-86-1 |
|---|---|
Produktname |
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide |
Molekularformel |
C16H25N3O |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
Isomerische SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
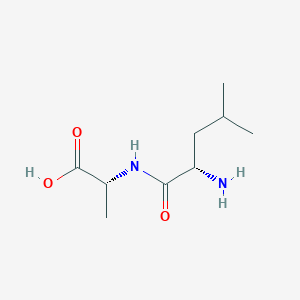
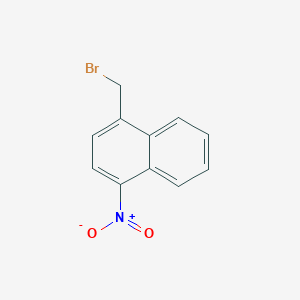
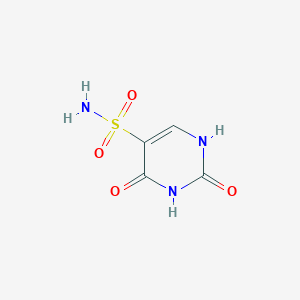
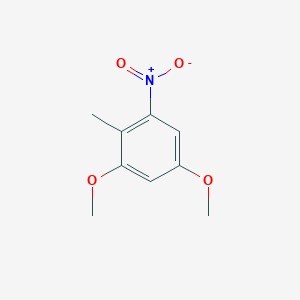
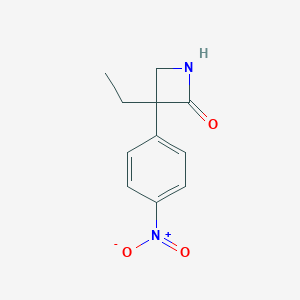
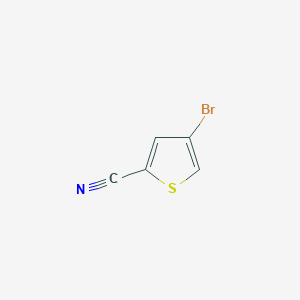
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
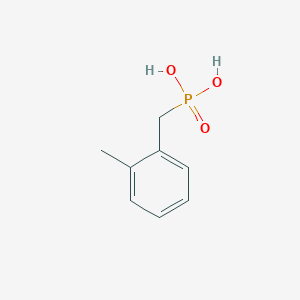
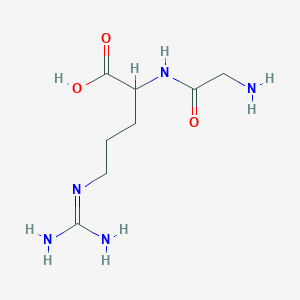
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
